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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for Nevanimibe
hydrochloride (also known as ATR-101), a selective inhibitor of Acyl-CoA:Cholesterol

Acyltransferase 1 (ACAT1), also referred to as Sterol O-acyltransferase 1 (SOAT1). The data

presented is compiled from publicly available results of key clinical trials to assist in the

evaluation of its therapeutic potential.

Executive Summary
Nevanimibe hydrochloride has been investigated in clinical trials for its potential to treat

conditions related to adrenal steroid overproduction, specifically Adrenocortical Carcinoma

(ACC) and Congenital Adrenal Hyperplasia (CAH). As an inhibitor of ACAT1, Nevanimibe

targets the esterification and storage of cholesterol, a critical precursor for steroid hormone

synthesis in the adrenal glands. By limiting the available pool of cholesterol esters, Nevanimibe

aims to reduce the production of adrenal steroids. This guide will compare the outcomes of a

Phase 1 trial in ACC and a Phase 2a trial in CAH.

Mechanism of Action: Inhibition of Adrenal
Steroidogenesis
Nevanimibe hydrochloride is a potent and selective inhibitor of ACAT1, an enzyme crucial for

the formation of cholesteryl esters from free cholesterol within the adrenal cortex.[1][2] In states
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of excessive steroid production, the demand for cholesterol as a substrate is high. ACAT1

facilitates the storage of cholesterol in lipid droplets as cholesteryl esters, which can be rapidly

mobilized for steroid synthesis upon stimulation by Adrenocorticotropic Hormone (ACTH).

By inhibiting ACAT1, Nevanimibe disrupts this storage process, leading to a decrease in the

available substrate for steroidogenesis. At higher concentrations, the accumulation of free

cholesterol can induce endoplasmic reticulum stress and apoptosis in adrenocortical cells, a

mechanism particularly relevant for its investigation in adrenocortical carcinoma.[2]

Below is a diagram illustrating the role of ACAT1 in the adrenal steroidogenesis pathway and

the point of intervention for Nevanimibe.
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Figure 1: Mechanism of Action of Nevanimibe Hydrochloride.

Clinical Trial Comparison
This section details the outcomes of two key clinical trials for Nevanimibe hydrochloride: a

Phase 1 study in patients with Adrenocortical Carcinoma (NCT01898715) and a Phase 2a

study in patients with Congenital Adrenal Hyperplasia (NCT02804178). A Phase 2b study in

CAH (NCT03669549) was initiated but subsequently terminated, and detailed results are not

publicly available.
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Table 1: Clinical Trial Demographics and Design

Parameter
Phase 1 (NCT01898715) in

Adrenocortical Carcinoma

Phase 2a (NCT02804178) in

Congenital Adrenal

Hyperplasia

Primary Indication
Advanced Adrenocortical

Carcinoma (ACC)

Classic Congenital Adrenal

Hyperplasia (CAH)

Number of Participants 63 10

Study Design Open-label, dose-escalation Single-blind, dose-titration

Dosage Range
1.6 mg/kg/day to 158.5

mg/kg/day

125 mg, 250 mg, 500 mg, 750

mg, 1000 mg (twice daily)

Treatment Duration Cycles of 2 months

2 weeks per dose level,

followed by a 2-week placebo

washout

Primary Objective

To assess the safety and

tolerability of Nevanimibe and

determine the maximum

tolerated dose (MTD).

To evaluate the efficacy of

Nevanimibe in reducing 17-

hydroxyprogesterone (17-

OHP) levels.

Table 2: Efficacy Outcomes
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Parameter
Phase 1 (NCT01898715) in

Adrenocortical Carcinoma

Phase 2a (NCT02804178) in

Congenital Adrenal

Hyperplasia

Tumor Response (RECIST

1.1)

No complete or partial

responses were observed.

Stable disease (SD) was seen

in 13 out of 48 evaluable

patients (27%) at 2 months. Of

these, 4 patients had stable

disease for over 4 months.[3]

Not Applicable

Biomarker Response (17-

OHP)
Not a primary endpoint.

2 out of 10 subjects met the

primary endpoint of 17-OHP

reduction to ≤2 times the upper

limit of normal (ULN). 5 other

subjects experienced a 27% to

72% decrease in 17-OHP

levels.[1][4][5][6]

Other Efficacy Measures

A maximum feasible dose of

128.2 mg/kg/day was

established due to the large

number of tablets required at

higher doses.[3]

Reductions in 17-OHP were

observed within 2 weeks of

treatment.[1][4][5][6]

Table 3: Safety and Tolerability
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Parameter
Phase 1 (NCT01898715) in

Adrenocortical Carcinoma

Phase 2a (NCT02804178) in

Congenital Adrenal

Hyperplasia

Most Common Adverse Events

Gastrointestinal disorders

(76%), including diarrhea

(44%) and vomiting (35%).[3]

Gastrointestinal side effects

(30%).[4][5][6]

Serious Adverse Events

Drug-related adrenal

insufficiency was observed in

two patients.[3]

One subject discontinued due

to a related serious adverse

event.

Maximum Tolerated Dose

(MTD)

An MTD could not be defined

as very few dose-limiting

toxicities occurred.[3]

Not determined in this study

design.

Experimental Protocols
Phase 1 in Adrenocortical Carcinoma (NCT01898715)
This was a first-in-human, open-label, multicenter, dose-escalation study.[7] Patients with

advanced ACC who had progressed on standard therapy were enrolled. A "3+3" dose-

escalation design was used, where cohorts of 3-6 patients received escalating doses of oral

Nevanimibe. Safety, pharmacokinetics, and tumor response (based on RECIST 1.1) were

evaluated every two months.[3]
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Figure 2: Experimental Workflow for the Phase 1 ACC Trial.

Phase 2a in Congenital Adrenal Hyperplasia
(NCT02804178)
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This was a multicenter, single-blind, dose-titration study in adults with classic CAH and

elevated baseline 17-OHP levels.[4][5][6][8] The study involved a dose-titration design with five

possible dose levels of Nevanimibe (125, 250, 500, 750, and 1000 mg twice daily).[4][5][6][8]

Each dose was administered for two weeks, followed by a two-week single-blind placebo

washout period.[4][5][6][8] The primary endpoint was the reduction of 17-OHP to less than or

equal to twice the upper limit of normal.[4][5][6][8]
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Figure 3: Experimental Workflow for the Phase 2a CAH Trial.
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Conclusion
The clinical development of Nevanimibe hydrochloride has explored its utility in two distinct

endocrine disorders. In the Phase 1 study for Adrenocortical Carcinoma, Nevanimibe

demonstrated a manageable safety profile and showed signs of disease stabilization in a

subset of patients, although no objective tumor responses were observed. The Phase 2a study

in Congenital Adrenal Hyperplasia provided proof-of-concept for its mechanism of action, with a

demonstrated ability to reduce the key biomarker 17-OHP in the majority of participants. The

termination of the subsequent Phase 2b trial in CAH suggests that further investigation and

potentially different trial designs may be necessary to establish a clear clinical benefit in this

patient population. This comparative guide highlights the differing outcomes based on the

disease context and trial design, providing valuable data for the scientific and drug

development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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